

# Technical Guide: Synthesis and Characterization of 4-Butoxy-3-chlorophenylboronic acid

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## Compound of Interest

Compound Name: 4-Butoxy-3-chlorophenylboronic acid

Cat. No.: B1276505

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This guide provides a comprehensive overview of the synthesis and characterization of **4-Butoxy-3-chlorophenylboronic acid**, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of a specific, published experimental protocol for this compound, this document outlines a proposed synthetic route based on well-established methodologies for analogous arylboronic acids.

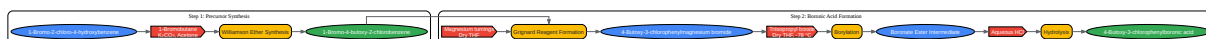
## Physicochemical Properties

A summary of the key physicochemical properties of **4-Butoxy-3-chlorophenylboronic acid** is presented in the table below.

Property	Value	Reference
CAS Number	480438-55-9	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BClO <sub>3</sub>	[1]
Molecular Weight	228.48 g/mol	[1]
Melting Point	147-151 °C	[4]
Appearance	White to off-white solid (Predicted)	
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO (Predicted)	

## Proposed Synthesis Workflow

The proposed synthesis of **4-Butoxy-3-chlorophenylboronic acid** involves a two-step process, beginning with the preparation of the Grignard reagent precursor, 1-bromo-4-butoxy-2-chlorobenzene, followed by the formation of the boronic acid via a Grignard reaction with a trialkyl borate.



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Proposed synthesis of **4-Butoxy-3-chlorophenylboronic acid**.

## Experimental Protocols

The following are proposed experimental protocols for the synthesis of **4-Butoxy-3-chlorophenylboronic acid**. These procedures are based on standard organic chemistry

techniques for similar transformations and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

## Synthesis of 1-Bromo-4-butoxy-2-chlorobenzene (Precursor)

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-chloro-4-hydroxybenzene (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone.
- **Addition of Alkylating Agent:** Add 1-bromobutane (1.2 eq.) to the mixture.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-bromo-4-butoxy-2-chlorobenzene.

## Synthesis of 4-Butoxy-3-chlorophenylboronic acid

- **Grignard Reagent Formation:**
  - Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  - Add a small crystal of iodine to initiate the reaction.
  - Prepare a solution of 1-bromo-4-butoxy-2-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
  - Add a small portion of the aryl bromide solution to the magnesium turnings. Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation and Hydrolysis:
  - In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
  - Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.
  - After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
  - Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
  - Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
- Work-up and Purification:
  - Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture such as hexane/ethyl acetate) to yield **4-Butoxy-3-chlorophenylboronic acid** as a solid.

## Characterization Data (Predicted)

As experimental spectral data for **4-Butoxy-3-chlorophenylboronic acid** is not readily available in the public domain, the following table summarizes the expected characterization data based on the chemical structure and data from analogous compounds.

Technique	Expected Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ (ppm): 7.8-7.9 (d, 1H, Ar-H), 7.6-7.7 (dd, 1H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.1-4.2 (t, 2H, -OCH <sub>2</sub> -), 1.8-1.9 (m, 2H, -CH <sub>2</sub> -), 1.5-1.6 (m, 2H, -CH <sub>2</sub> -), 0.9-1.0 (t, 3H, -CH <sub>3</sub> ), 5.0-6.0 (br s, 2H, B(OH) <sub>2</sub> )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ (ppm): ~160 (Ar-C-O), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C-B), ~125 (Ar-C-Cl), ~115 (Ar-C), ~70 (-OCH <sub>2</sub> -), ~31 (-CH <sub>2</sub> -), ~19 (-CH <sub>2</sub> -), ~14 (-CH <sub>3</sub> )
IR (KBr, $\text{cm}^{-1}$ )	~3300-3200 (br, O-H stretch of B(OH) <sub>2</sub> ), ~2960-2870 (C-H stretch, alkyl), ~1600, ~1480 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1250 (C-O stretch, ether), ~820 (C-H bend, aromatic), ~700 (C-Cl stretch)
Mass Spectrometry (ESI-MS)	$m/z$ : 228.07 $[\text{M}]^+$ , 211.07 $[\text{M}-\text{OH}]^+$ , 172.03 $[\text{M}-\text{C}_4\text{H}_9\text{O}]^+$

## Safety Information

- **General Handling:** Handle all chemicals with care. Avoid inhalation, ingestion, and contact with skin and eyes.
- **Arylboronic Acids:** Arylboronic acids are generally considered to be of low toxicity, but they can be irritating to the eyes, respiratory system, and skin.
- **Grignard Reagents:** Grignard reagents are highly reactive and flammable. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere.
- **Solvents:** The solvents used in this synthesis (acetone, THF, ethyl acetate, hexane) are flammable. Work in a well-ventilated area away from ignition sources.

This technical guide provides a framework for the synthesis and characterization of **4-Butoxy-3-chlorophenylboronic acid**. Researchers should adapt and optimize the proposed procedures based on their specific laboratory conditions and available analytical instrumentation.

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## References

- 1. (4-Butoxy-3-chlorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 4-BUTOXY-3-CHLOROPHENYLBORONIC ACID | 480438-55-9 [chemicalbook.com]
- 3. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 4. citygenn.com [citygenn.com]
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